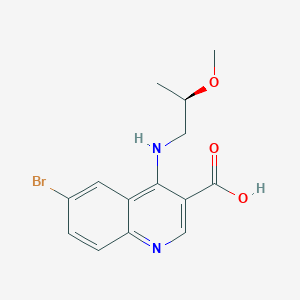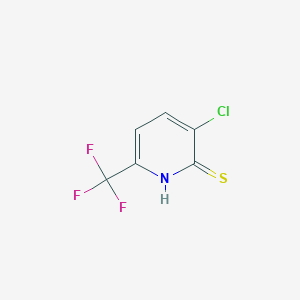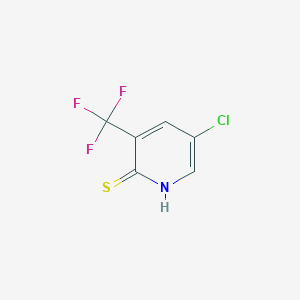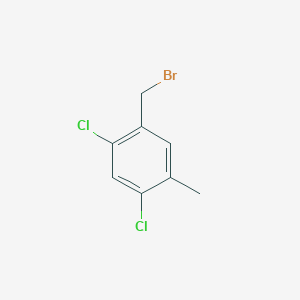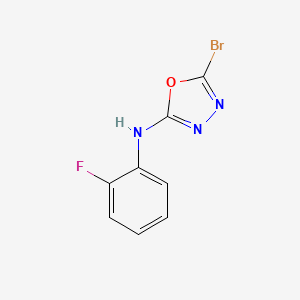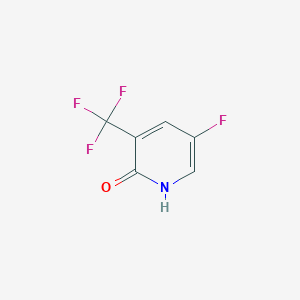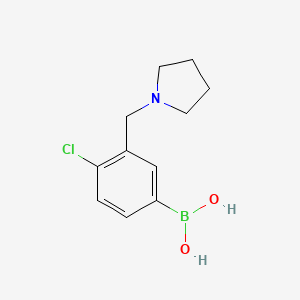
(4-Chloro-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid
説明
“(4-Chloro-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid” is a boronic acid derivative compound . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound involves two steps . The Suzuki–Miyaura coupling reaction is a common method used in the synthesis of boronic acid derivatives . This reaction is a transition metal-catalyzed carbon–carbon bond-forming reaction that uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The structure of this compound has been characterized by IR, 1H NMR, 13C NMR, and MS . Its structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed . The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
The pyrrolidine ring in this compound is a versatile scaffold that can be used to create a variety of bioactive molecules . These molecules can be characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
科学的研究の応用
Molecular Recognition and Chemosensing
(4-Chloro-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid and its analogs have been studied for their potential in molecular recognition and chemosensing applications. The N-B interaction within o-(N,N-dialkylaminomethyl)arylboronate systems, including compounds similar to (4-Chloro-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid, is pivotal for the development of chemosensors. These interactions have been extensively cited in literature, highlighting their significance in recognizing physiologically important substances like saccharides, alpha-hydroxycarboxylates, and catecholamines. The formation of an N-B dative bond or solvent insertion to afford a tetrahedral boronate anion varies depending on the solvent and the complexing substrate present, demonstrating the flexibility and potential of these compounds in chemosensing technologies (Zhu et al., 2006).
Synthesis of Complex Molecules
Boronic acids, including variants similar to (4-Chloro-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid, are instrumental in the synthesis of complex organic molecules due to their reactivity and versatility. The Suzuki cross-coupling reactions are a prime example, where boronic acids are used to form carbon-carbon bonds, leading to the synthesis of diverse organic compounds. These reactions are crucial in drug discovery, material science, and the synthesis of organic electronics. For instance, the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid showcases the application of boronic acids in creating highly functionalized molecules, which are essential for developing new drugs and materials (Liu Guoqua, 2014).
将来の方向性
特性
IUPAC Name |
[4-chloro-3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO2/c13-11-4-3-10(12(15)16)7-9(11)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITNJDZXQDNUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)CN2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



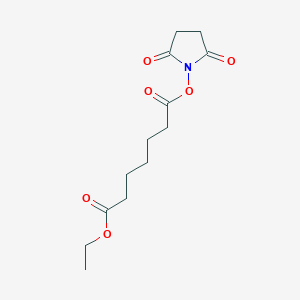
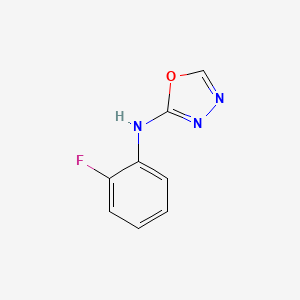
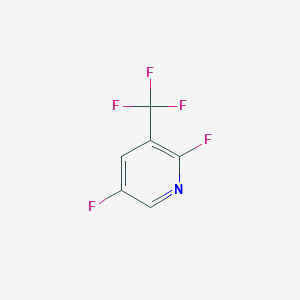
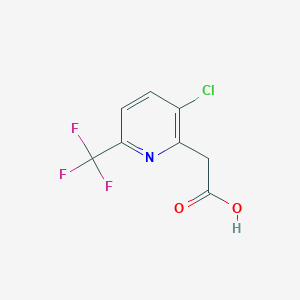
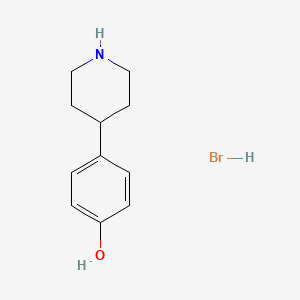
![2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409213.png)
![6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409214.png)
